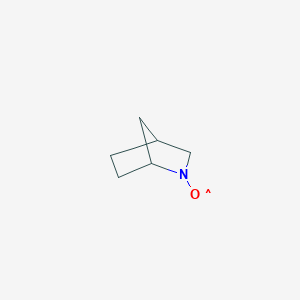
4-Benzylpiperazine-2-carboxamide
Vue d'ensemble
Description
4-Benzylpiperazine-2-carboxamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzylpiperazine-2-carboxamide typically involves the reaction of piperazine with benzylamine under specific conditions. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by aminolysis of substituted pyrazinecarboxylic acid chlorides with substituted benzylamines .
Industrial Production Methods
Industrial production methods for this compound often involve automated flow preparation techniques. These methods integrate enabling technologies such as flow chemistry, which allows for the continuous and efficient synthesis of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
4-Benzylpiperazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include thionyl chloride for the synthesis of N-Benzylpyrazine-2-carboxamides . Other reagents may include hydrogenation catalysts and oxidizing agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the aminolysis of substituted pyrazinecarboxylic acid chlorides with substituted benzylamines results in various substituted N-Benzylpyrazine-2-carboxamides .
Applications De Recherche Scientifique
4-Benzylpiperazine-2-carboxamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Benzylpiperazine-2-carboxamide involves its interaction with specific molecular targets and pathways. It has been shown to act on the serotonergic and dopaminergic receptor systems, similar to other piperazine derivatives . This interaction increases serotonin concentrations in the extracellular fluids, leading to various biological effects.
Comparaison Avec Des Composés Similaires
4-Benzylpiperazine-2-carboxamide can be compared with other similar compounds, such as:
Benzylpiperazine: Known for its euphoriant and stimulant properties.
N-Benzylpyrazine-2-carboxamide derivatives: These compounds have shown significant biological activities, including antimycobacterial and antifungal properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications.
Propriétés
IUPAC Name |
4-benzylpiperazine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c13-12(16)11-9-15(7-6-14-11)8-10-4-2-1-3-5-10/h1-5,11,14H,6-9H2,(H2,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIWJDQRXFTODM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)C(=O)N)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00557741 | |
| Record name | 4-Benzylpiperazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85817-33-0 | |
| Record name | 4-Benzylpiperazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00557741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![6,8-Dimethylpyrimido[4,5-c]pyridazine-3,5,7(2H,6H,8H)-trione](/img/structure/B3359388.png)




![1H-Pyrrolo[3,2-B]pyridine-2-carboxamide](/img/structure/B3359407.png)
![(S)-3-[(5-Bromopyrimidin-2-yl)oxy]quinuclidine](/img/structure/B3359434.png)
![1-[6-(methylamino)-3-pyridinyl]Ethanone](/img/structure/B3359435.png)

![2-[3-(Hydroxymethyl)piperidin-1-yl]acetonitrile](/img/structure/B3359458.png)

![6-(Furan-2-yl)-3-methylpyrido[3,2-c]pyridazine](/img/structure/B3359476.png)
![6-Amino-3-methylpyrido[3,2-c]pyridazine-7-carboxamide](/img/structure/B3359481.png)

